molecular formula C9H7N3O2 B8286144 2-Acetylbenzoic acid azide

2-Acetylbenzoic acid azide

Cat. No. B8286144
M. Wt: 189.17 g/mol
InChI Key: FMUSAUYSQBTDPH-UHFFFAOYSA-N
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Patent
US06297230B1

Procedure details

2-Acetylbenzoic acid azide was prepared by reacting 2-acetoxybenzoyl chloride with sodium azide in acetone and water at 0-5° C. for 24 hours. It had an IR peak at 2245 cm−1 (azide). The crude azide was then heated in benzene at 70-75° C. under nitrogen for 2 hours to give 2-acetoxyphenylisocyanate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1C(Cl)=O)(=[O:3])[CH3:2].[N-:14]=[N+:15]=[N-:16].[Na+].[N-:18]=[N+]=[N-].[CH3:21][C:22]([CH3:24])=[O:23]>O.C1C=CC=CC=1>[C:22]([C:24]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:5]([N:14]=[N+:15]=[N-:16])=[O:4])(=[O:23])[CH3:21].[C:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[N:18]=[C:22]=[O:23])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)Cl)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0-5° C.
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=O)N=[N+]=[N-])C=CC=C1
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06297230B1

Procedure details

2-Acetylbenzoic acid azide was prepared by reacting 2-acetoxybenzoyl chloride with sodium azide in acetone and water at 0-5° C. for 24 hours. It had an IR peak at 2245 cm−1 (azide). The crude azide was then heated in benzene at 70-75° C. under nitrogen for 2 hours to give 2-acetoxyphenylisocyanate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1C(Cl)=O)(=[O:3])[CH3:2].[N-:14]=[N+:15]=[N-:16].[Na+].[N-:18]=[N+]=[N-].[CH3:21][C:22]([CH3:24])=[O:23]>O.C1C=CC=CC=1>[C:22]([C:24]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:5]([N:14]=[N+:15]=[N-:16])=[O:4])(=[O:23])[CH3:21].[C:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[N:18]=[C:22]=[O:23])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)Cl)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0-5° C.
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=O)N=[N+]=[N-])C=CC=C1
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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